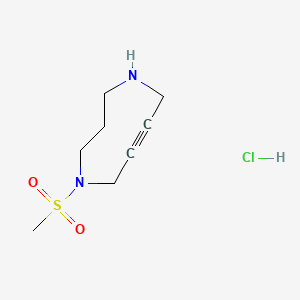
(3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane” is a chemical compound with the molecular formula C7H5BrClFS and a molecular weight of 255.54 . It is used in various chemical reactions and has specific physical and chemical properties that make it suitable for certain applications .
Molecular Structure Analysis
The molecular structure of “this compound” is determined by its molecular formula, C7H5BrClFS . It contains a phenyl ring substituted with bromo, chloro, and fluoro groups, and a methyl sulfane group .Physical And Chemical Properties Analysis
“this compound” has a predicted boiling point of 247.5±40.0 °C and a predicted density of 1.70±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
(3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane has been studied for its potential applications in the fields of chemistry, biochemistry, and physiology. In particular, it has been studied for its ability to act as an anesthetic agent and as a potential therapeutic agent in the treatment of diseases such as Parkinson’s disease, Alzheimer’s disease, and cancer. It has also been studied for its potential use as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a potential drug delivery system.
Wirkmechanismus
The mechanism of action of (3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane is not fully understood. However, it is known that the compound has anesthetic and analgesic properties, and that it can act as a neurotransmitter modulator. It is believed that the compound binds to certain receptor sites in the brain, which then activates various biochemical pathways, resulting in the desired effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of animal models. It has been found to have anesthetic, analgesic, and anti-inflammatory properties. It has also been found to have neuroprotective and anti-oxidant effects, as well as to have the ability to modulate neurotransmitter levels. In addition, it has been found to have the potential to reduce the symptoms of Parkinson’s disease, Alzheimer’s disease, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using (3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane in lab experiments is its low toxicity. It is also relatively easy to synthesize and has a long shelf life. However, there are some limitations to using this compound in lab experiments. For example, it is not soluble in water, and therefore must be dissolved in an organic solvent before use. In addition, it is not stable in the presence of light, heat, or oxygen.
Zukünftige Richtungen
Future research on (3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. In addition, further research should be conducted to determine the optimal dosage and administration protocol for the compound. Finally, further research should be conducted to determine the potential side effects of this compound and to identify any possible interactions with other drugs.
Synthesemethoden
(3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane can be synthesized using a two-step reaction. The first step involves reacting 3-bromo-5-chloro-2-fluorophenol with methylmagnesium bromide to form the intermediate compound (3-bromo-5-chloro-2-fluorophenyl)methanol. The second step involves reacting the intermediate compound with sulfuryl chloride to form this compound.
Eigenschaften
IUPAC Name |
1-bromo-5-chloro-2-fluoro-3-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFS/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZMQJRBEUJFDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=CC(=C1)Cl)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.54 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dichloro[8-(diisopropylphosphino)-5-fluoro-2-(2-pyridinyl)quinoline]iron(II), 98%](/img/structure/B6286646.png)


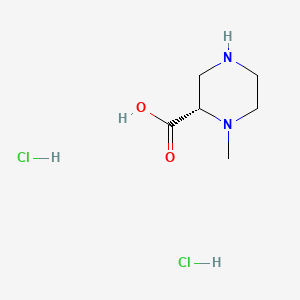

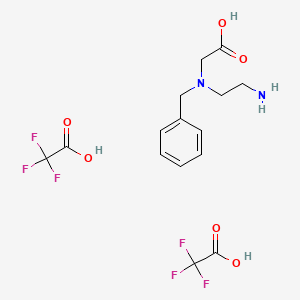
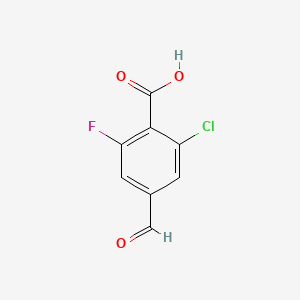
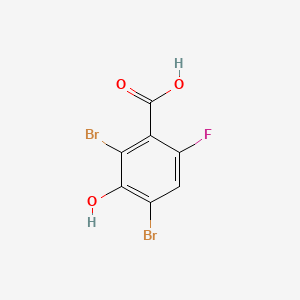

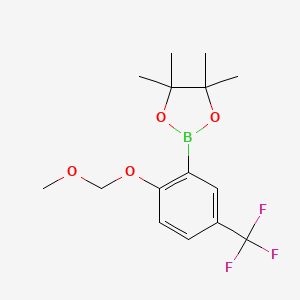
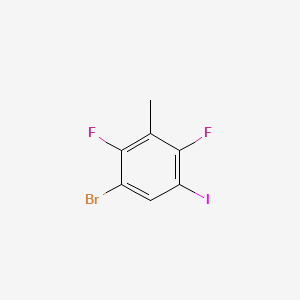

![tert-Butyl N-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethylamino]ethyl]-N-methyl-carbamate](/img/structure/B6286748.png)
